molecular formula C30H44N4O7 B10823043 4-[2-(2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-4-methyl-pentanoylamino]-5-(2-oxo-pyrrolidin-3-yl)-pent-2-enoic acid ethyl ester

4-[2-(2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-4-methyl-pentanoylamino]-5-(2-oxo-pyrrolidin-3-yl)-pent-2-enoic acid ethyl ester

Cat. No.: B10823043
M. Wt: 572.7 g/mol
InChI Key: WDMSWWUPIMEGNZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound 3 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are provided in the original publication .

Industrial Production Methods: While the industrial production methods for compound 3 are not explicitly detailed in the available literature, it is likely that the synthesis would be scaled up using similar reaction conditions as those used in the laboratory. This would involve optimizing the process for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: Compound 3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Compound 3 has several scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of viral proteases.

    Biology: Investigated for its potential to inhibit the replication of the SARS coronavirus.

    Medicine: Explored as a potential therapeutic agent for treating coronavirus infections.

    Industry: Potential applications in the development of antiviral drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of compound 3 involves the inhibition of the SARS coronavirus 3CL protease . This protease is essential for the cleavage of viral polyproteins into functional proteins required for viral replication. By inhibiting this protease, compound 3 effectively blocks the replication of the virus. The molecular targets include the active site of the 3CL protease, and the pathways involved are related to viral protein processing and replication .

Comparison with Similar Compounds

Uniqueness: Compound 3 is unique in its specific structural modifications that enhance its inhibitory activity against the SARS coronavirus 3CL protease. These modifications may include changes in functional groups or the addition of specific substituents that improve binding affinity and specificity .

Properties

Molecular Formula

C30H44N4O7

Molecular Weight

572.7 g/mol

IUPAC Name

ethyl 4-[[4-methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoyl]amino]-5-(2-oxopyrrolidin-3-yl)pent-2-enoate

InChI

InChI=1S/C30H44N4O7/c1-6-40-25(35)13-12-23(17-22-14-15-31-27(22)36)32-28(37)24(16-19(2)3)33-29(38)26(20(4)5)34-30(39)41-18-21-10-8-7-9-11-21/h7-13,19-20,22-24,26H,6,14-18H2,1-5H3,(H,31,36)(H,32,37)(H,33,38)(H,34,39)

InChI Key

WDMSWWUPIMEGNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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